4-chloro-1-(2,5-dimethylbenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole
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Overview
Description
3-[4-CHLORO-1-(2,5-DIMETHYLBENZYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound with a unique structure that includes a pyrazole ring, chlorinated phenyl group, and methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-CHLORO-1-(2,5-DIMETHYLBENZYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the chlorinated phenyl and methoxyphenyl groups via substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[4-CHLORO-1-(2,5-DIMETHYLBENZYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[4-CHLORO-1-(2,5-DIMETHYLBENZYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[4-CHLORO-1-(2,5-DIMETHYLBENZYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-CHLORO-1-(2,5-DIMETHYLBENZYL)-3-(3-HYDROXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER
- 3-[4-CHLORO-1-(2,5-DIMETHYLBENZYL)-3-(3-FLUOROPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER
Uniqueness
The uniqueness of 3-[4-CHLORO-1-(2,5-DIMETHYLBENZYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER lies in its specific substitution pattern and the presence of the methoxy group, which can influence its reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C26H25ClN2O2 |
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Molecular Weight |
432.9 g/mol |
IUPAC Name |
4-chloro-1-[(2,5-dimethylphenyl)methyl]-3,5-bis(3-methoxyphenyl)pyrazole |
InChI |
InChI=1S/C26H25ClN2O2/c1-17-11-12-18(2)21(13-17)16-29-26(20-8-6-10-23(15-20)31-4)24(27)25(28-29)19-7-5-9-22(14-19)30-3/h5-15H,16H2,1-4H3 |
InChI Key |
BRAQQVZLPJPKBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=C(C(=N2)C3=CC(=CC=C3)OC)Cl)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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